Equipotent EGFR, HER2, and HER3 Inhibition
Sapitinib difumurate demonstrates a unique equipotent inhibition profile against EGFR, HER2, and HER3 in cellular phosphorylation assays. In contrast, comparators like gefitinib, lapatinib, afatinib, and neratinib show significant variability in potency across these three targets. [1] [2]
| Evidence Dimension | Cellular Phosphorylation Inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR: 4 nM; HER2: 3 nM; HER3: 4 nM |
| Comparator Or Baseline | Gefitinib: EGFR 0.03 μM, HER2 >10 μM, HER3 >10 μM; Lapatinib: EGFR >10 μM, HER2 0.01 μM, HER3 >10 μM; Afatinib: EGFR 0.4 nM, HER2 0.5 nM, HER3 14 nM; Neratinib: EGFR 92 nM, HER2 59 nM, HER3 ~300 nM |
| Quantified Difference | Sapitinib is the only agent with <5 nM potency against all three targets; others show 2- to >1000-fold selectivity gaps between targets. |
| Conditions | Cellular assays in KB cells (EGFR) and MCF-7 cells (HER2/HER3). |
Why This Matters
This equipotent profile is essential for experiments aiming for simultaneous, balanced blockade of all three ErbB receptors to study compensatory signaling.
- [1] Hickinson DM, Klinowska T, Speake G, et al. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010;16(4):1159-1169. View Source
- [2] Minkovsky N, Berezov A. Data from AZD8931, an Equipotent, Reversible Inhibitor of Signaling by Epidermal Growth Factor Receptor, ERBB2 (HER2), and ERBB3: A Unique Agent for Simultaneous ERBB Receptor Blockade in Cancer. Table 1. View Source
